molecular formula C6H6Br2N2S B1437230 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide CAS No. 330196-49-1

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide

Katalognummer: B1437230
CAS-Nummer: 330196-49-1
Molekulargewicht: 298 g/mol
InChI-Schlüssel: XINQGNGWQODEQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide (CAS: 330196-49-1) is a brominated heterocyclic compound with a molecular formula of C₆H₆BrN₂S·HBr and a molecular weight of 297.86 g/mol . Key physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and a topological polar surface area (TPSA) of 45.5 Ų . The compound features a reactive bromomethyl group at the 6-position of the imidazo[2,1-b][1,3]thiazole core, making it a versatile intermediate for synthesizing pharmacologically active derivatives.

Eigenschaften

IUPAC Name

6-(bromomethyl)imidazo[2,1-b][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINQGNGWQODEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330196-49-1
Record name 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Radical Bromination of Methyl-Substituted Imidazo[2,1-b]thiazole Derivatives

A well-documented method involves the free-radical bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. This reaction selectively brominates the methyl group at the 6-position to yield ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate, which can be further processed to the hydrobromide salt.

  • Reaction conditions: The reaction is typically carried out in an appropriate solvent such as chloroform or carbon tetrachloride under reflux with a radical initiator (e.g., azobisisobutyronitrile, AIBN) or light to facilitate radical formation.
  • Advantages: High selectivity for bromination at the methyl group and good yields.
  • Subsequent steps: Hydrolysis or other functional group transformations can convert the ester to the hydrobromide salt form.

This method is described in detail in studies focused on heterocyclic analogs of α-aminoadipic acid and related compounds.

Cyclization and Halogenation via Dibromoacetone and Thioamide Derivatives

Another approach involves the Hantzsch-type reaction of 1,3-dibromoacetone with thioamide derivatives to form bromomethyl-substituted thiazolium salts, which can be converted to the corresponding thiazole hydrobromide salts.

  • Process outline:
    • Reaction of 1,3-dibromoacetone with thioacetamide or related thioamides in ethyl acetate produces thiazolidine salts.
    • These salts undergo dehydration in glacial acetic acid to give thiazolium bromides with bromomethyl substituents.
    • Treatment with aqueous ammonia yields 4-bromomethylthiazoles.
    • Oxidation with hydrogen peroxide can afford stable 5-bromo-4-(bromomethyl)-2-methyl thiazole derivatives.
  • Yields: Typically above 90% for the key intermediates.
  • Utility: These bromomethyl-substituted thiazoles serve as platforms for further functionalization.

This method is supported by recent experimental studies demonstrating efficient synthesis and high yields of bromomethyl-substituted thiazole salts.

Hydrobromic Acid-Mediated Cyclization and Bromination

In certain patented processes, cyclization reactions to form imidazo[2,1-b]thiazole derivatives are carried out in the presence of aqueous hydrobromic acid under reflux conditions (105–110 °C). This environment facilitates both ring closure and incorporation of the hydrobromide salt form.

  • Key features:
    • Use of hydrobromic acid as both solvent and bromide source.
    • Reaction temperature carefully controlled to optimize yield.
    • Product isolation via filtration or centrifugation.
  • Advantages: One-pot synthesis combining cyclization and salt formation.
  • Limitations: Requires careful control of reaction parameters to avoid side reactions.

This approach is detailed in patent literature describing processes for related imidazo[2,1-b]benzothiazole derivatives, which can be adapted for the thiazole analogs.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields Notes
Radical bromination with NBS NBS, solvent (e.g., CCl4), radical initiator, reflux High selectivity, well-established Moderate to high Requires handling of radical initiators
Hantzsch reaction with dibromoacetone and thioamides 1,3-Dibromoacetone, thioamides, EtOAc, glacial acetic acid, NH3 High yield, versatile intermediates >90% Multi-step, allows structural diversity
Hydrobromic acid-mediated cyclization Aqueous HBr, reflux (105–110 °C) One-pot, salt formation in situ Moderate Requires precise temperature control

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C6H6Br2N2S
Molecular Weight 298 g/mol
CAS Number 330196-49-1
Appearance Solid hydrobromide salt
Solubility Soluble in polar solvents (e.g., water, ethanol) due to hydrobromide salt form
Stability Stable under standard storage; sensitive to moisture and light when free base
Key Spectroscopic Features Characteristic bromomethyl CH2 singlet in ^1H NMR (~3.9-4.8 ppm)

Analyse Chemischer Reaktionen

Types of Reactions

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary, but common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an imidazo[2,1-b][1,3]thiazole derivative with an amino group in place of the bromomethyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic transformations due to its unique structural features.

Biology

The compound is being investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Its interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In the medical field, this compound is explored for therapeutic applications , especially in developing new drugs targeting specific biological pathways. Its ability to modulate enzyme activity positions it as a potential treatment for various diseases.

Industry

In industrial applications, 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is used in the production of specialty chemicals , serving as an intermediate in synthesizing pharmaceuticals and agrochemicals.

The biological activity of this compound is characterized by its interaction with various cellular targets. Notably:

  • Anticancer Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. For instance, certain derivatives have shown potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines with IC values as low as 0.002 μM .
  • Antimicrobial Activity : Compounds containing imidazo[2,1-b][1,3]thiazole moieties have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds may inhibit bacterial cell wall synthesis or interfere with protein synthesis .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various imidazo[2,1-b][1,3]thiazole derivatives. One derivative showed significant inhibition of cell proliferation in leukemia cell lines while sparing non-cancerous cells .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

  • FAK Inhibition: Compound 10c (IC₅₀ ~1.7 µM) and 10d inhibit focal adhesion kinase (FAK), a regulator of cancer cell proliferation and metastasis . The bromomethyl derivative’s lack of aromatic substituents may limit similar activity.
  • Antiproliferative Effects: Imidazo[2,1-b]thiazoles with 4-chlorophenyl or thiophenyl groups (e.g., 12a , 12b ) exhibit IC₅₀ values of 0.85–1.70 µM in pancreatic cancer cells .

COX-2 Inhibition

  • 6a (COX-2 IC₅₀ = 0.08 µM) outperforms its parent compound (IC₅₀ = 1.4 µM) due to the N,N-dimethylamine group at C-5, which optimizes binding to the COX-2 active site . The bromomethyl derivative’s C-5 position is unmodified, suggesting weaker COX-2 affinity.

Antifungal Activity

  • Thiophenyl-substituted imidazo[2,1-b]thiazoles (e.g., 5 in ) disrupt fungal ultrastructure in Aspergillus species, but bromomethyl analogs lack analogous data .

Biologische Aktivität

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme modulation. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Chemical Formula : C6_6H5_5Br3_3N2_2S
  • Molecular Weight : 376.9 g/mol
  • IUPAC Name : 5-bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole; hydrobromide
  • CAS Number : 330196-49-1

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets, particularly in cancer cells. The following sections detail specific activities and findings from research studies.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant anticancer properties. For instance:

  • FLT3 Inhibition : A study identified that certain derivatives demonstrated potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. One compound showed an IC50_{50} of 0.002 μM in cellular assays, indicating strong efficacy against cancer cells while exhibiting minimal activity against non-FLT3-dependent cell lines such as HeLa .

Enzyme Modulation

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide has been studied for its effects on various enzymes:

  • Adenylate Cyclase Inhibition : Similar compounds have been shown to inhibit adenylate cyclase (AC), a crucial enzyme in the signaling pathways of many hormones. The inhibition was found to be non-stereospecific with IC50_{50} values around 0.95 mM for related compounds .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications of the imidazo[2,1-b][1,3]thiazole structure can influence biological activity:

Compound Modification Biological Activity IC50_{50}
5-Bromo substitutionIncreased FLT3 inhibition0.002 μM
Alkyl substitutionsEnhanced enzyme inhibitionVaries

Case Study 1: FLT3 Inhibition in AML

In a focused study on imidazo[2,1-b][1,3]thiazole derivatives, researchers synthesized several compounds and evaluated their effects on AML cell lines. The most promising candidate exhibited high potency against FLT3 with a significant reduction in cell viability at low concentrations .

Case Study 2: Enzyme Interaction Studies

A comparative study assessed the interaction of bromolevamisole and other derivatives with adenylate cyclase across different tissues. The findings revealed a complex interaction mechanism where the compound inhibited AC activity significantly in human thyroid cells but showed varied effects in other tissues .

Q & A

What are the common synthetic routes for preparing 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide?

Answer:
The synthesis typically involves:

  • Hydrobromide Salt Formation : The hydrobromide derivative is obtained by solvent removal (e.g., ethanol) followed by neutralization with sodium carbonate to isolate the free base, which is recrystallized for purity .
  • Bromination Strategies : Bromomethyl groups are introduced using reagents like N-bromosuccinimide (NBS) under controlled conditions, as seen in analogous imidazo-thiadiazole systems .
  • Core Structure Assembly : Cyclization reactions between thiosemicarbazides and carboxylic acids, followed by treatment with 2-haloketones, are foundational for constructing the imidazo[2,1-b]thiazole scaffold .

How is the molecular structure of this compound characterized in academic research?

Answer:
Structural elucidation employs:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • FT-IR : Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
    • Mass Spectrometry : Validates molecular weight via [M+H]⁺ or [M-H]⁻ peaks .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry in derivatives .

What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility :

    SolventSolubility (mg/mL)
    Water74
    DMSO74
    Ethanol<1
    (Data from structurally similar imidazo-thiazole derivatives) .
  • Stability : Stable in anhydrous DMSO at -20°C for long-term storage; sensitive to light and moisture .

What advanced strategies enable regioselective functionalization of the imidazo[2,1-b][1,3]thiazole core?

Answer:

  • Vilsmeier-Haack Formylation : Introduces aldehyde groups at position 5/6 using POCl₃-DMF, enabling subsequent Schiff base formation .
  • Palladium-Catalyzed Cross-Coupling : Sonogashira or Suzuki-Miyaura reactions modify bromomethyl groups with aryl/alkynyl substituents .
  • Cyclization Reactions : Schiff bases derived from carbaldehyde intermediates are cyclized with phthalic anhydride or glycine to form oxazepine/imidazolone derivatives .

How is the biological activity of this compound evaluated in preclinical studies?

Answer:

  • Antimicrobial Assays :
    • DPPH Radical Scavenging : Measures antioxidant activity (IC₅₀ values reported for derivatives) .
    • MIC Testing : Evaluates antifungal/bacterial potency against Candida albicans or E. coli .
  • Enzyme Inhibition :
    • COX-2 Assays : Murine enzyme models identify substituent effects on inhibition (e.g., methylsulfonyl groups enhance potency) .
    • Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s method quantifies IC₅₀ for neurodegenerative drug candidates .

How do computational methods enhance understanding of this compound’s properties?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking : Simulates binding interactions with targets like COX-2 or AChE, guiding structure-activity relationships (SAR) .
  • ADMET Prediction : Models pharmacokinetic profiles (e.g., BBB permeability) to prioritize derivatives for in vivo testing .

How do researchers address contradictions in biological activity data across studies?

Answer:

  • Substituent Optimization : Varying bromophenyl or methylsulfonyl groups alters steric/electronic effects, explaining potency disparities in COX-2 inhibition .
  • Assay Variability : Standardizing protocols (e.g., enzyme source, incubation time) reduces inter-lab variability .
  • Synergistic Effects : Combined use with adjuvants (e.g., antifungals) may mask standalone activity in some assays .

What novel derivatives of this compound show promise in recent pharmacological studies?

Answer:

  • Triazole-Thiones/Thiadiazoles : Exhibit anti-inflammatory and antitumor activity via TNF-α/IL-6 suppression .
  • Carbohydrate-Conjugated Derivatives : Enhance antiviral potency by mimicking natural substrates .
  • Imidazolone-Oxazepine Hybrids : Demonstrated dual antibacterial/antifungal action in in vitro models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.